molecular formula C13H13ClN2OS B1423470 N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide CAS No. 1282572-28-4

N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide

Cat. No. B1423470
M. Wt: 280.77 g/mol
InChI Key: PKAIHNKHBKOUFS-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various formats like SMILES or InChI.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, pH, and reactivity.


Scientific Research Applications

  • Radiosensitizers and Bioreductively Activated Cytotoxins : A series of nitrothiophene-5-carboxamides, closely related to the compound , have been synthesized and evaluated for their potential as radiosensitizers and selective cytotoxins. These compounds have shown promising results in vitro for radiosensitizing hypoxic mammalian cells and as bioreductively activated cytotoxins (Threadgill et al., 1991).

  • Anti-Inflammatory and Antioxidant Activity : Derivatives of a similar compound, 2-Amino-N- (3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta [b] thiophene-3-carboxamide, have been synthesized and shown to exhibit anti-inflammatory and antioxidant activities comparable to ibuprofen and ascorbic acid, respectively (Kumar et al., 2008).

  • Synthesis of Derivatives : The synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a compound structurally similar to N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide, has been reported. The synthesis involves using 4-chlorobenzenamine as a starting material (Kan, 2015).

  • Molluscicidal Properties : Another study focused on thiazolo[5,4-d]pyrimidines, which are structurally related to the compound , found that these compounds possess molluscicidal properties, potentially useful in the control of schistosomiasis (El-bayouki & Basyouni, 1988).

  • Antibacterial and Antifungal Activities : New Quinazolines, structurally related, have been synthesized and shown to exhibit antibacterial and antifungal activities. These activities were tested on various bacteria and fungi, including Eschericia coli and Staphylococcus aureus (Desai et al., 2007).

  • Synthesis of Novel Heterocyclic Derivatives : The synthesis of novel heterocyclic thienoquinoline derivatives, structurally related to the compound of interest, has been reported. These derivatives have potential applications in various biological fields (Awad et al., 1991).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, not all of this information may be available. It’s also important to consult multiple sources and critically evaluate the information for accuracy.


properties

IUPAC Name

N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c1-2-9-4-6-12(18-9)13(17)16-11-5-3-8(15)7-10(11)14/h3-7H,2,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAIHNKHBKOUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)NC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide
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N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide
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N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide
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N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide
Reactant of Route 6
N-(4-amino-2-chlorophenyl)-5-ethylthiophene-2-carboxamide

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